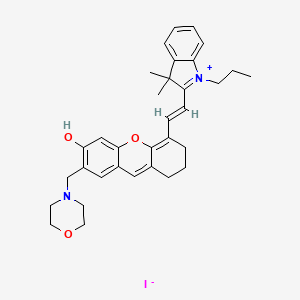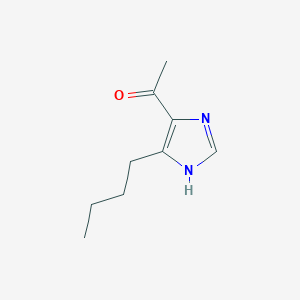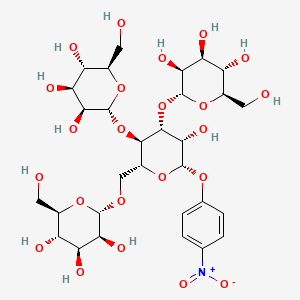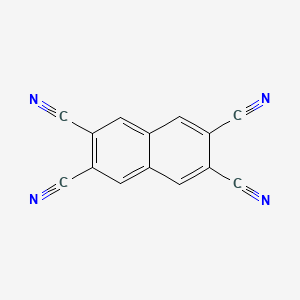
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide is a complex organic compound with a unique structure that combines elements of xanthenes, indoles, and morpholine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide typically involves a multi-step process. The initial step often includes the formation of the xanthene core, followed by the introduction of the morpholinomethyl group. The final steps involve the formation of the indolium iodide moiety through a series of coupling and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties. It can be employed in imaging studies to track cellular processes and interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic tools.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, its fluorescent properties can be utilized to track molecular interactions in real-time, providing insights into cellular processes.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene-based compound with fluorescent properties.
Rhodamine: Similar in structure and used in fluorescent labeling.
Indocyanine Green: Used in medical imaging due to its near-infrared fluorescence.
Uniqueness
What sets (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide apart is its combination of xanthene, indole, and morpholine moieties, which confer unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields.
属性
分子式 |
C33H39IN2O3 |
|---|---|
分子量 |
638.6 g/mol |
IUPAC 名称 |
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-(morpholin-4-ylmethyl)-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C33H38N2O3.HI/c1-4-14-35-28-11-6-5-10-27(28)33(2,3)31(35)13-12-23-8-7-9-24-19-25-20-26(22-34-15-17-37-18-16-34)29(36)21-30(25)38-32(23)24;/h5-6,10-13,19-21H,4,7-9,14-18,22H2,1-3H3;1H |
InChI 键 |
XNOAYYZBWNEDSC-UHFFFAOYSA-N |
手性 SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=CC(=C(C=C5O4)O)CN6CCOCC6)CCC3.[I-] |
规范 SMILES |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=CC(=C(C=C5O4)O)CN6CCOCC6)CCC3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)






![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

